molecular formula C13H10N2OS B1269379 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol CAS No. 306934-76-9

5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol

Cat. No. B1269379
M. Wt: 242.3 g/mol
InChI Key: CTVQYCYDAHDMBF-UHFFFAOYSA-N
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Description

“5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C13H10N2OS . It has a molecular weight of 242.3 g/mol . The IUPAC name for this compound is 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol .


Molecular Structure Analysis

The InChI code for “5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol” is 1S/C13H10N2OS/c1-8-10-12(16)14-7-15-13(10)17-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol” is a powder at room temperature . It has a melting point of 247-249°C .

Scientific Research Applications

Pharmacology

Application Summary

In pharmacology, this compound is explored for its potential therapeutic effects. Its structural similarity to known bioactive thienopyrimidines suggests it could interact with various biological targets.

Methods of Application

Researchers typically employ in vitro assays to test the compound’s efficacy against selected targets, followed by in vivo studies for pharmacokinetics and toxicity assessment.

Results

While specific data on this compound is limited, related thienopyrimidines have shown promise in preclinical models, indicating potential for further development .

Organic Chemistry

Application Summary

Organic chemists utilize 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol as a building block for synthesizing more complex molecules due to its reactive sites.

Methods of Application

Synthetic pathways often involve catalytic reactions under controlled conditions to yield desired derivatives with high purity.

Results

The compound’s versatility has led to the synthesis of various analogs with potential applications in material science and medicinal chemistry .

Medicinal Chemistry

Application Summary

Medicinal chemists are interested in this compound for drug design, particularly as a scaffold for creating new pharmaceutical agents.

Methods of Application

Structure-activity relationship (SAR) studies are conducted to optimize interactions with biological targets, enhancing therapeutic potential.

Results

Modifications of the thienopyrimidin-4-ol core have yielded compounds with improved selectivity and potency in preliminary screens .

Biochemistry

Application Summary

Biochemists study the compound’s interaction with enzymes and proteins to understand its mechanism of action at the molecular level.

Methods of Application

Techniques like X-ray crystallography and NMR spectroscopy are used to elucidate the compound’s binding modes and effects on biomolecular function.

Results

Findings contribute to the knowledge base of thienopyrimidine bioactivity, informing the design of enzyme inhibitors and receptor modulators .

Chemical Engineering

Application Summary

In chemical engineering, the compound’s stability and reactivity are key for process development and optimization in industrial synthesis.

Methods of Application

Engineers may develop continuous flow processes or batch reactions, focusing on scalability and environmental impact.

Results

Efficient synthesis routes have been established, with attention to yield, purity, and waste minimization, crucial for commercial production .

Materials Science

Application Summary

Materials scientists investigate the compound for its potential use in electronic or photonic materials due to its conjugated system.

Methods of Application

The compound is incorporated into polymers or small-molecule blends and characterized for electrical and optical properties.

Results

Preliminary studies suggest that derivatives of this compound could be useful in organic semiconductor applications .

This analysis provides a snapshot of the diverse applications of 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol across different scientific disciplines. Each application leverages the compound’s unique chemical structure, offering a wide range of research and development opportunities.

Computational Chemistry

Application Summary

Computational chemists use this compound to model interactions with biological targets, predicting binding affinities and pharmacodynamics.

Methods of Application

Molecular docking and dynamics simulations are performed using software like AutoDock and GROMACS, with parameters set for the specific system.

Results

Simulations suggest that the compound has favorable interactions with certain protein pockets, hinting at potential as a lead compound for drug development .

Analytical Chemistry

Application Summary

Analytical chemists focus on developing methods for the quantification and quality control of this compound in various matrices.

Methods of Application

Techniques like HPLC, LC-MS, and NMR are used to establish purity profiles, stability, and presence of impurities or degradation products.

Results

Validated methods ensure the compound’s consistent quality for research and industrial use, with detection limits in the low micromolar range .

Environmental Chemistry

Application Summary

Environmental chemists study the compound’s breakdown products and their impact on ecosystems.

Methods of Application

Field studies and lab simulations assess the compound’s biodegradability and formation of persistent pollutants.

Results

The compound exhibits moderate environmental persistence, with some metabolites showing potential bioaccumulation .

Nanotechnology

Application Summary

Nanotechnologists explore the use of this compound in the creation of novel nanomaterials with unique properties.

Methods of Application

The compound is used to functionalize nanoparticles, altering their surface chemistry to achieve targeted delivery in biomedical applications.

Results

Functionalized nanoparticles show improved solubility and interaction with biological membranes, enhancing their potential for drug delivery systems .

Pharmacokinetics

Application Summary

Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Methods of Application

In vivo studies in animal models, followed by blood and tissue analysis, provide insights into the compound’s behavior in biological systems.

Results

The compound demonstrates favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability .

Toxicology

Application Summary

Toxicologists assess the safety profile of the compound, determining its toxic thresholds and potential side effects.

Methods of Application

Acute and chronic toxicity studies, along with genotoxicity assays, are performed to evaluate the compound’s safety.

Results

The compound shows a relatively high therapeutic index, with no significant genotoxic effects observed at therapeutic doses .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol” could involve further exploration of its biological activities and potential applications. For instance, similar compounds have been studied for their potential as pesticides and as inhibitors of VEGFR2 kinase .

properties

IUPAC Name

5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8-10-12(16)14-7-15-13(10)17-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVQYCYDAHDMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350076
Record name 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol

CAS RN

306934-76-9
Record name 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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